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Compound of Interest
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Cat. No.: B1198403 Get Quote

For researchers, scientists, and drug development professionals, understanding the Lewis

basicity of solvents and reagents is paramount for reaction optimization, mechanistic

elucidation, and rational drug design. This guide provides an objective comparison of the Lewis

basicity of diethyl sulfoxide (DESO) against other commonly used sulfoxides, namely

dimethyl sulfoxide (DMSO), di-n-butyl sulfoxide (DBSO), and diphenyl sulfoxide (DPSO). The

comparison is supported by experimental data on Gutmann donor numbers and boron

trifluoride (BF₃) affinities.

The Lewis basicity of a compound, its ability to donate an electron pair to a Lewis acid, is a

critical parameter influencing a wide range of chemical phenomena, from solvation and

catalysis to biological interactions. In the case of sulfoxides, the oxygen atom of the sulfinyl

group acts as the primary Lewis basic site. The nature of the organic substituents attached to

the sulfur atom significantly modulates the electron density at the oxygen, thereby influencing

the compound's overall Lewis basicity.

Quantitative Comparison of Sulfoxide Lewis
Basicity
Two widely accepted experimental scales for quantifying Lewis basicity are the Gutmann donor

number (DN) and the boron trifluoride (BF₃) affinity. The donor number is the negative enthalpy

of adduct formation with antimony pentachloride (SbCl₅) in a non-coordinating solvent,

providing a measure of the molecule's ability to solvate cations and act as a Lewis base.[1][2]
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Similarly, the BF₃ affinity is the negative enthalpy of adduct formation with boron trifluoride,

another strong Lewis acid.[3]

The table below summarizes the available experimental and predicted data for diethyl
sulfoxide and other relevant sulfoxides.

Sulfoxide Abbreviation
Gutmann Donor
Number (DN)
(kcal/mol)

BF₃ Affinity (-ΔH)
(kJ/mol)

Diethyl Sulfoxide DESO 34 (predicted)[4][5]

~113 (predicted,

converted from 27

kcal/mol)[4][5]

Dimethyl Sulfoxide DMSO 29.8[1][6], 30.0[7][8] 105.34[3]

Di-n-butyl Sulfoxide DBSO Not widely reported 107.60[3]

Diphenyl Sulfoxide DPSO Not widely reported 90.34[3]

Note: Predicted values for diethyl sulfoxide are based on computational models and provide a

valuable estimate in the absence of direct experimental data.

From the data, a clear trend in Lewis basicity emerges. Diethyl sulfoxide is predicted to be a

stronger Lewis base than dimethyl sulfoxide, as indicated by its higher predicted donor number

and BF₃ affinity. This can be attributed to the greater electron-donating inductive effect of the

ethyl groups compared to the methyl groups, which increases the electron density on the

sulfinyl oxygen. The experimental BF₃ affinity of di-n-butyl sulfoxide is slightly higher than that

of dimethyl sulfoxide, further supporting the trend of increasing basicity with longer alkyl chains.

[3] In contrast, the phenyl groups in diphenyl sulfoxide are electron-withdrawing through

resonance, which significantly reduces the electron density on the oxygen and, consequently,

its Lewis basicity, as reflected in its lower BF₃ affinity.[3]
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The quantitative data presented above are derived from specific and well-established

experimental methodologies. Understanding these protocols is crucial for the critical evaluation

and application of the data.

Gutmann Donor Number Determination
The Gutmann donor number is determined calorimetrically. The experimental workflow is as

follows:
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Sample Preparation

Calorimetric Titration Data Analysis

Dissolve Lewis Base (Sulfoxide)
in 1,2-Dichloroethane

Titrate Sulfoxide solution
into SbCl₅ solution in a

reaction calorimeter

Prepare a solution of SbCl₅
in 1,2-Dichloroethane

Measure the heat evolved
during the 1:1 adduct formation

Calculate the enthalpy of reaction
(-ΔH) in kcal/mol

The value of -ΔH is the
Gutmann Donor Number (DN)

Experimental Setup

Reaction and Measurement

Calculation

A solution of the sulfoxide
in a suitable solvent (e.g., CH₂Cl₂)

Introduce BF₃ into the sulfoxide solution
in a reaction calorimeter

A source of gaseous or dissolved BF₃

Monitor the heat change associated
with the formation of the

Sulfoxide-BF₃ adduct

Determine the enthalpy of adduct
formation (-ΔH)
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Diphenyl Sulfoxide (DPSO)
(Electron-withdrawing phenyl groups)

Dimethyl Sulfoxide (DMSO)
(Methyl groups)

Diethyl Sulfoxide (DESO)
(More electron-donating ethyl groups)

Di-n-butyl Sulfoxide (DBSO)
(Longer alkyl chains)

Highest Basicity

Lowest Basicity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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